molecular formula C10H13ClN2O2 B031455 4-(Boc-amino)-2-chloropyridine CAS No. 234108-73-7

4-(Boc-amino)-2-chloropyridine

Cat. No. B031455
M. Wt: 228.67 g/mol
InChI Key: SJCKHLJWAXGPGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Boc-amino)-2-chloropyridine and its derivatives involves several steps, starting from basic pyridine scaffolds or through the modification of existing pyridine derivatives. Techniques such as hydrothermal methods have been employed to achieve the desired chloro and amino substitutions, with specific conditions tailored to introduce the Boc (tert-butoxycarbonyl) protected amino group effectively (Zhou et al., 2007).

Molecular Structure Analysis

Computational and experimental studies have been conducted to elucidate the molecular structure of 4-(Boc-amino)-2-chloropyridine. These studies utilize density functional theory (DFT) and X-ray crystallography to analyze vibrational frequencies, electronic properties, and the molecule's overall geometry, providing insights into its structural characteristics and stability (H. Vural, 2015).

Chemical Reactions and Properties

4-(Boc-amino)-2-chloropyridine participates in various chemical reactions, highlighting its reactivity and functional group compatibility. Its chemical properties are explored through reactions such as nucleophilic substitution, where the chloro group can be replaced by other nucleophiles, and the Boc group can serve as a protective group for the amino functionality, which can be deprotected under specific conditions to yield free amines for further reactions.

Physical Properties Analysis

The physical properties of 4-(Boc-amino)-2-chloropyridine, such as solubility, melting point, and thermal stability, are crucial for its handling and application in synthetic procedures. These properties are determined through experimental methods, including thermal analysis and solubility testing, to ensure optimal conditions for storage and use in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 4-(Boc-amino)-2-chloropyridine, including its reactivity towards various reagents, stability under different conditions, and its role as an intermediate in the synthesis of more complex molecules, are of significant interest. Studies focusing on its NLO (nonlinear optical) properties and reactivity patterns offer valuable information for its application in material science and organic synthesis (H. Vural, T. Ozdogan, M. Orbay, 2019).

Scientific Research Applications

Application in Green Chemistry

  • Scientific Field : Green Chemistry .
  • Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
  • Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results or Outcomes : This method is recognized as a part of green chemistry/sustainable technology, focusing mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts .

Application in Solid Phase Synthesis of Peptides

  • Scientific Field : Biochemistry .
  • Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used to protect amine in the solid phase synthesis of peptides .
  • Methods of Application : It is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature. This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .
  • Results or Outcomes : The product is slightly soluble in water .

Dual Protection of Amino Functions

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the dual protection of amino functions . This involves the use of Boc 2 O / DMAP for dual protection of amino functions .
  • Methods of Application : The application of Boc 2 O / DMAP has paved the way for dual protection of amino functions . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in the Synthesis of Boronic Acids

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the synthesis of boronic acids . These boronic acid-containing chalcones are more toxic towards breast cancer cells than any other known chalcones .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes : The replacement of the carboxylic acid group by boronic acid revealed an increase in selective toxicity towards breast cancer cells .

Application in the Synthesis of Multifunctional Targets

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the synthesis of multifunctional targets . This involves the use of Boc 2 O / DMAP for dual protection of amino functions .
  • Methods of Application : The application of Boc 2 O / DMAP has paved the way for dual protection of amino functions . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in the Synthesis of Biologically Active Molecules

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the synthesis of biologically active molecules . This involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
  • Methods of Application : The application of BOC anhydride has paved the way for the synthesis of biologically active molecules . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Safety And Hazards

Safety data sheets for Boc-protected compounds typically indicate that they may cause skin and eye irritation, and may be harmful if inhaled . Appropriate personal protective equipment should be worn when handling these compounds .

Future Directions

Boc-protected amines are widely used in the synthesis of pharmaceuticals and biologically active molecules . As such, research into more efficient methods for Boc protection and deprotection, as well as the synthesis of new Boc-protected compounds, is ongoing .

properties

IUPAC Name

tert-butyl N-(2-chloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCKHLJWAXGPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618905
Record name tert-Butyl (2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-2-chloropyridine

CAS RN

234108-73-7
Record name tert-Butyl (2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-chloropyridin-4-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.69 g (7.78 mmol, 1 eq) of tert-butyl dicarbonate dissolved in 50 ml of dichloromethane, in the presence of 95 mg of dimethylaminopyridine, are added to a solution of 1 g (7.78 mmol, 1 eq) of 4-amino-2-chloropyridine in 30 mL of dichloromethane in the presence of 1.19 mL (1.19 mmol, 1.1 eq) of triethylamine. The reaction mixture is stirred overnight at room temperature. The reaction is stopped by adding 100 ml of water and is then extracted with dichloromethane. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (70/30 to 50/50 heptane/ethyl acetate). The oil obtained is crystallized from pentane. 1.40 g of tert-butyl (2-chloropyrid-4-yl)carbamate are obtained. Yield=80%.
Name
tert-butyl dicarbonate
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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